molecular formula C18H17BrClNO3 B2756583 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid CAS No. 1214820-44-6

4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B2756583
CAS No.: 1214820-44-6
M. Wt: 410.69
InChI Key: CSFCWINMHMGAEX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 4-oxobutanoic acid backbone substituted with both 4-bromophenyl and 4-chlorophenylethylamino groups, a structural motif common in the development of pharmacologically active molecules. Similar amide and amino acid derivatives are frequently investigated for their diverse biological activities, which can include anti-inflammatory, antimicrobial, and antiproliferative properties, making them valuable scaffolds in medicinal chemistry and drug discovery programs . The structure incorporates bromine and chlorine atoms, which are common halogens used in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The 4-oxobutanoic acid moiety provides a carboxylic acid functional group, offering a site for salt formation or further chemical derivatization, while the secondary amine group can be pivotal for molecular interactions. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for the development of novel therapeutic agents. Its molecular framework is analogous to other reported compounds with confirmed biological activity, suggesting significant potential for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is intended for use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling, as compounds of this class may possess hazardous properties .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[2-(4-chlorophenyl)ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO3/c19-14-5-3-13(4-6-14)17(22)11-16(18(23)24)21-10-9-12-1-7-15(20)8-2-12/h1-8,16,21H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFCWINMHMGAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: 4-Bromobenzaldehyde and 4-Chlorophenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-Bromobenzaldehyde with 4-Chlorophenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with succinic anhydride to form the final product, 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new aromatic compounds with different substituents.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines. The presence of bromine and chlorine substituents is thought to enhance its interaction with biological targets, potentially leading to cytotoxic effects.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
  • Metabolic Modulation : Research indicates that it may influence metabolic pathways, particularly those related to lipid metabolism and glucose regulation.

Anti-inflammatory Effects

Research conducted on related compounds has shown significant reductions in pro-inflammatory cytokines. For instance, a study published in the European Journal of Pharmacology evaluated the anti-inflammatory properties of similar amides, indicating potential applications for managing conditions like arthritis and other inflammatory disorders.

Metabolic Effects

A recent investigation into compounds with similar structures revealed their ability to modulate lipid accumulation in hepatocytes. This suggests that 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid could be explored for its effects on metabolic disorders such as obesity and diabetes.

Mechanism of Action

The mechanism of action for 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of both bromine and chlorine atoms could enhance its binding affinity to certain biological targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-{[2-(4-bromophenyl)ethyl]amino}-4-oxobutanoic acid: Similar structure but with reversed positions of bromine and chlorine.

    4-(4-Fluorophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid: Fluorine instead of bromine.

    4-(4-Methylphenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid: Methyl group instead of bromine.

Uniqueness

The unique combination of bromine and chlorine in 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired properties.

Biological Activity

4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid, also known by its CAS number 1214820-44-6, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17BrClNO3
  • Molar Mass : 410.69 g/mol
  • Structure : The compound features a complex structure with both bromine and chlorine substituents, contributing to its unique biological profile.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds similar to 4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid exhibit significant analgesic and anti-inflammatory properties. For instance, studies involving derivatives of oxazolones have shown strong inhibition of the COX-2 enzyme, which is crucial for pain and inflammation pathways. The IC50 values for some derivatives were reported as low as 0.019 μM, suggesting high potency compared to established drugs like celecoxib (IC50 = 0.05 μM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study focusing on thiazole derivatives derived from similar structures showed promising antimicrobial activity against various bacterial strains. These findings suggest that the structural components of 4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid may confer similar effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in pain modulation and inflammation. Molecular docking studies have revealed that the compound can effectively bind to COX enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators .

Study 1: Analgesic Activity Assessment

A study conducted on newly synthesized oxazolone derivatives demonstrated their analgesic potential through writhing and hot plate tests in mice. The results indicated that compounds with similar structural motifs to 4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid exhibited significant reductions in pain responses, supporting their use as potential analgesics .

Study 2: Acute Toxicity Evaluation

Acute toxicity studies performed according to OECD guidelines showed that several derivatives did not exhibit lethal effects at tested doses. Histopathological assessments indicated no significant cytotoxicity or inflammatory responses in organ tissues, highlighting the safety profile of these compounds .

Data Summary

Property Value
Molecular FormulaC18H17BrClNO3
Molar Mass410.69 g/mol
Analgesic IC500.019 - 0.024 μM
Toxicity (LD50)Non-lethal at tested doses
Antimicrobial ActivityEffective against various bacteria

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Friedel-Crafts acylation or nucleophilic substitution to introduce the bromophenyl and chlorophenyl groups. For example, 3-methylidenedihydrofuran-2,5-dione (a cyclic ketone equivalent) reacts with 4-bromoaniline under acetone reflux to form the oxobutanoic acid backbone .
  • Step 2: Amidation or alkylation to attach the [2-(4-chlorophenyl)ethyl]amino group. Nucleophilic substitution using amines under basic conditions is common, as seen in similar halogenated arylbutanoic acid syntheses .
  • Optimization: Control reaction temperature (ambient to 60°C), solvent polarity (acetone or DMF), and stoichiometric ratios to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards .
  • Structural Confirmation:
    • NMR: 1H^1H NMR to identify aromatic protons (δ 7.2–7.8 ppm) and amine/acid protons (δ 1.5–3.5 ppm). 13C^{13}C NMR confirms carbonyl (δ 170–180 ppm) and aromatic carbons .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (expected m/z for C18H16BrClNO3\text{C}_{18}\text{H}_{16}\text{BrClNO}_3: ~424.2) .
    • Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. What are the key structural features confirmed by X-ray crystallography?

Methodological Answer: X-ray studies of analogous compounds (e.g., 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid) reveal:

  • Amide Resonance: N–C(=O) bond lengths of ~1.35–1.36 Å, consistent with delocalized electron density .
  • Hydrogen Bonding: Carboxylic acid dimers form R22_2^2(8) motifs via O–H···O interactions. N–H···O bonds stabilize the crystal lattice .
  • Dihedral Angles: The bromophenyl ring is inclined ~24–77° relative to the oxobutanoic acid plane, affecting solubility and packing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons). Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on halogen bonding (Br/Cl) with hydrophobic pockets .
  • MD Simulations: Assess stability in aqueous environments (AMBER force field) to guide solubility modifications .

Q. What strategies optimize yield in multi-step synthesis?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation (e.g., ketone → amide conversion) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps. Switch to acetone for crystallization .
  • Catalysis: Employ coupling agents (EDC/HOBt) for efficient amine-acid conjugation, reducing side reactions .

Q. How to analyze conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

  • Dose-Response Curves: Test compound concentrations (1 nM–100 μM) across cell lines (e.g., HeLa, HEK293) to identify IC50_{50} discrepancies .
  • Mechanistic Profiling: Use RNA-seq or proteomics to differentiate on-target effects (e.g., kinase inhibition) from off-target apoptosis .
  • Control Experiments: Compare with structurally similar analogs (e.g., 3-(4-chlorophenyl)butanoic acid) to isolate halogen-specific effects .

Q. What structural modifications enhance biological activity while maintaining stability?

Methodological Answer:

  • Halogen Substitution: Replace bromine with iodine for increased van der Waals interactions in hydrophobic pockets .
  • Side-Chain Engineering: Introduce PEGylated ethyl groups to improve aqueous solubility without altering the pharmacophore .
  • Prodrug Design: Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis to the active form .

Contradictions and Considerations

  • Mechanistic Uncertainty: While suggests anti-inflammatory potential via amide derivatives, notes limited data on chlorophenyl analogs. Validate activity using primary cell assays .
  • Synthetic Challenges: emphasizes strict reaction controls, whereas reports variable yields in analogous syntheses. Optimize protocols iteratively .

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